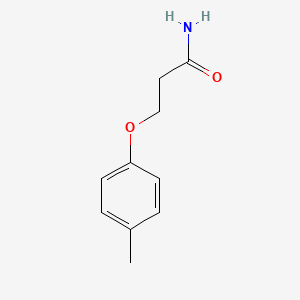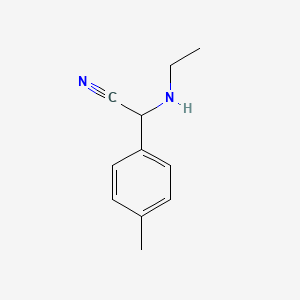
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole (CMEPO) is an organic compound belonging to the oxazole family. It is a colorless solid that is soluble in organic solvents and has been used in a variety of scientific research applications. CMEPO is a useful synthetic intermediate for the preparation of other compounds, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Scientific Research Applications
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds such as antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of polymers, dyes, and catalysts. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole has been used in the synthesis of a variety of other compounds such as pharmaceuticals, agrochemicals, and fragrances.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids, thereby disrupting the production of fatty acids in cells. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole have been studied in a variety of organisms. Studies have shown that 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is able to inhibit the growth of bacteria, fungi, and parasites. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Furthermore, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole has been shown to inhibit the production of fatty acids, which are essential for the proper functioning of cells.
Advantages and Limitations for Laboratory Experiments
The advantages of using 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole in laboratory experiments include its high yield, low toxicity, and low cost. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is relatively stable and easy to handle. However, there are some limitations to its use in laboratory experiments. 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is not water soluble and must be handled in organic solvents. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is not very soluble in most organic solvents, so it must be handled with care.
Future Directions
There are a variety of potential future directions for the use of 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole. 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole could be further studied for its potential use in the synthesis of other compounds such as pharmaceuticals and agrochemicals. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole could be studied for its potential use in the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole could be studied for its potential use in the development of new materials such as polymers and dyes. Finally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole could be studied for its potential use in the development of new catalysts and fragrances.
properties
IUPAC Name |
4-(chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-12-7-5-4-6-10(12)13-15-11(8-14)9(2)17-13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKKUXSLEQVVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate](/img/structure/B1386794.png)


![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)


![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)
![1-[(4-Propylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386804.png)
![1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1386805.png)

![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)
![3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1386814.png)